Spiro[2.4]hept-6-en-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.4]hept-6-en-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-1-2-7(5-6)3-4-7/h1-2H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKHBFWZOMLCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551124 | |
| Record name | Spiro[2.4]hept-6-en-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116137-40-7 | |
| Record name | Spiro[2.4]hept-6-en-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro 2.4 Hept 6 En 5 One and Its Derivatives
Strategies for Constructing the Spiro[2.4]hept-6-en-5-one Core
The creation of the spirocyclic ketone involves several key synthetic approaches, ranging from the formation of the three-membered ring onto a pre-existing five-membered ring to the simultaneous or sequential formation of both rings.
Cyclopropanation represents a direct and common method for creating the spiro[2.4]heptane framework. These methods typically involve the reaction of an olefinic precursor, such as a methylenecyclopentenone, with a carbene or carbenoid source.
One of the most fundamental approaches is the transition metal-catalyzed decomposition of diazo compounds. unl.pt For instance, the reaction of diazocyclopentadiene with various olefins can yield spiro[2.4]hepta-4,6-diene derivatives, which are precursors to the target ketone. researchgate.net The choice of metal catalyst, often based on rhodium or copper, is crucial for controlling the efficiency and stereoselectivity of the carbene addition. nih.govrsc.org For example, chiral rhodium and copper catalysts have been used in the cyclopropanation of styrene (B11656) with nitro-substituted diazocarbonyl compounds, with copper catalysts generally providing higher enantioselectivity. nih.gov
Metal-free cyclopropanation methods have also been developed as safer alternatives to using potentially explosive diazo compounds. One such method involves the use of tosylhydrazone salts, which decompose to generate carbenes for the cyclopropanation of 3-methyleneindolin-2-ones, forming spiro[cyclopropane-1,3′-indolin]-2′-ones with high diastereoselectivity. rsc.org Another strategy is the formal coupling of unactivated alkenes with carbon pronucleophiles, mediated by the electrolysis of thianthrene, which proceeds with high diastereoselectivity and tolerates a wide range of functional groups. nih.gov
Table 1: Examples of Cyclopropanation Reactions for Spirocycle Synthesis
| Precursor(s) | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 3-Methyleneindolin-2-one | Tosylhydrazone salt | K₂CO₃, Toluene, 110 °C | Spiro[cyclopropane-1,3′-indolin]-2′-one | rsc.org |
| Olefin | α-Bromo-β-ketoester | Benzothiazinoquinoxaline photocatalyst, light | Substituted cyclopropane (B1198618) | acs.org |
| Styrene | Nitro-substituted diazocarbonyl | Chiral Rh or Cu catalysts | Nitro-substituted cyclopropane | nih.gov |
| Unactivated alkene | Carbon pronucleophile (e.g., malononitrile) | Thianthrene, electrolysis | Substituted cyclopropane | nih.gov |
Intramolecular ring-closing reactions provide a powerful means to construct the spiro[2.4]heptenone core from acyclic or larger cyclic precursors. Both radical and ionic pathways have been effectively utilized.
Radical-mediated cyclizations often involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the spirocyclic system. A modern approach involves a strain-release radical-polar crossover annulation strategy, which can be used to access diverse spiro-heterocycles. chemrxiv.org This method typically uses a photocatalyst to initiate the formation of a radical, which then undergoes cyclization. chemrxiv.org
Ionic cyclizations rely on the intramolecular reaction between a nucleophilic center and an electrophilic site. For example, the base-catalyzed 4-exo-dig cyclization of certain propiolamides proceeds through a concerted ionic pathway to form α-methylene-β-lactams, demonstrating a carbon nucleophile attacking a carbon-carbon triple bond. researchgate.net A related strategy for spiro[2.4]hepta-4,6-diene synthesis involves the nucleophilic addition of a reagent to a fulvene (B1219640) derivative. cdnsciencepub.com This initial addition generates a substituted cyclopentadiene (B3395910) anion in situ, which then undergoes an intramolecular cyclization by displacing a leaving group to form the spiro-fused cyclopropane ring. cdnsciencepub.com
Methylene (B1212753) transfer reactions, which involve the addition of a CH₂ group to a double bond, are a cornerstone of cyclopropane synthesis and are well-suited for creating the spiro[2.4]heptenone system. The Corey-Chaykovsky reaction, which uses sulfur ylides like dimethylsulfoxonium methylide, is a classic example. unl.pt This reaction proceeds via nucleophilic addition of the ylide to the carbonyl group of a cyclopentenone, followed by intramolecular ring closure to form a spiro-epoxide, or addition to an exocyclic double bond to directly form the cyclopropane ring. unl.ptwiley-vch.de
The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane (B1218177) has been shown to proceed via a double methylene transfer, yielding a benzyl-substituted cyclopropane spiro-fused with an isoxazol-5-one, a derivative of the spiro[2.4]heptenone core. mdpi.comresearchgate.netspbu.rudntb.gov.uaresearchgate.net Organometallic reagents are also effective for methylene transfer. The reagent system of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) can be used to convert alkylidenecyclopropanes into spiro[2.2]pentanes, demonstrating a related spiro-annulation process. researchgate.net
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex molecules like this compound. These sequences often combine different reaction types to rapidly build the spirocyclic framework.
For instance, a sequence involving the conjugate addition of a cuprate (B13416276) reagent, such as lithium (phenylthio)(2-vinylcyclopropyl)cuprate, to a β-iodo enone can be followed by a thermal vinylcyclopropane-cyclopentene rearrangement to achieve a spiro-annulation. cdnsciencepub.com Another example is the palladium-catalyzed reaction between γ-methylidene-δ-valerolactones and isocyanates, which can selectively form azaspiro[2.4]heptanones through a cascade process. acs.org One-pot, pseudo four-component reactions have also been developed for the synthesis of complex spiro-indoline derivatives, highlighting the power of multi-component strategies. nih.gov
Molecular rearrangements are a powerful tool for constructing strained ring systems, and several have been applied to the synthesis of spirocycles. The Favorskii rearrangement, which involves the base-catalyzed rearrangement of an α-halo ketone, is a classic method for ring contraction. wikipedia.orgmychemblog.com When applied to a 2-chlorocyclohexanone (B41772) derivative, it can lead to a cyclopentane (B165970) carboxylic acid, and the mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is structurally related to the spiro[2.4]heptanone core. wikipedia.orgquora.com The photo-Favorskii reaction is a photochemical variant where irradiation of certain p-hydroxyphenacyl esters leads to a rearrangement via a proposed dione (B5365651) spiro intermediate. wikipedia.orgnih.govnih.gov
Other notable rearrangements include:
Semi-pinacol Rearrangement : An electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines has been used to synthesize spirocyclic dihydropyridines. nih.gov
Piancatelli Rearrangement : The intramolecular rearrangement of 2-furylcarbinols catalyzed by dysprosium(III) triflate can construct spirocyclic ether systems in a highly diastereoselective manner. acs.org
Sigmatropic Rearrangement : Fused pyrazoles formed via intramolecular dipolar cycloadditions can undergo a subsequent thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov
Table 2: Rearrangement Reactions for Spirocycle Synthesis
| Rearrangement Type | Precursor Type | Key Intermediate/Process | Product Type | Reference(s) |
|---|---|---|---|---|
| Favorskii | α-Halo ketone | Cyclopropanone intermediate | Ring-contracted acid/ester | wikipedia.orgmychemblog.com |
| Photo-Favorskii | p-Hydroxyphenacyl ester | Dione spiro intermediate | Rearranged acid | nih.govnih.gov |
| Semi-pinacol | Hydroxycyclobutylpyridine | Dearomative ring expansion | Dihydropyridine spirocycle | nih.gov |
| Piancatelli | 2-Furylcarbinol | Intramolecular cyclization/rearrangement | Spirocyclic ether | acs.org |
| [1s, 5s] Sigmatropic | Fused pyrazole | Ring contraction | Spirocyclic pyrazole | nih.gov |
Functionalization and Derivatization of the this compound Scaffold
Once the core this compound structure is assembled, its functional groups—the ketone, the double bond, and the C-H bonds on the rings—provide ample opportunities for further chemical modification. The reactivity of the closely related spiro[2.4]hepta-4,6-dienes has been extensively studied, revealing pathways such as cycloaddition reactions and complex formation. researchgate.net
The ketone functionality can undergo standard carbonyl chemistry, such as reduction or addition of nucleophiles. The double bond in the cyclopentenone ring is susceptible to various addition reactions. Furthermore, specific C-H bonds on the scaffold can be targeted for functionalization. For example, the enantioselective oxidation of methylene C-H bonds in related spirocyclic oxindoles and dihydroquinolinones has been achieved using a manganese catalyst and hydrogen peroxide, demonstrating that direct and selective derivatization of the ring system is possible. acs.org The synthesis of derivatives like 1-(prop-1-en-1-yl)spiro[2.4]heptan-4-one shows that modifications can be introduced, in this case resulting from the reagents used in the initial cyclopropanation. prepchem.com These derivatizations are crucial for tuning the properties of the molecule for various applications.
Modifications at the Cyclopropane Moiety
The cyclopropane ring in spiro[2.4]heptane systems offers a site for various chemical transformations, allowing for the introduction of diverse functionalities.
One common approach involves the cyclopropanation of a pre-existing cyclopentenone derivative. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic method for converting an exocyclic double bond on a cyclopentane precursor into a spiro-fused cyclopropane ring. acs.org The reactivity and stereoselectivity of this reaction can be influenced by the presence of directing groups on the cyclopentane ring. ethz.ch
Alternatively, the addition of carbenes or carbenoids to appropriate olefinic precursors provides a versatile route to substituted cyclopropane rings. For instance, diazomethane in the presence of a palladium catalyst can be used for cyclopropanation, although this can sometimes lead to side reactions like the transformation of the three-membered ring. unimi.it The use of sulfur ylides, such as dimethylsulfoxonium methylide in the Corey-Chaykovsky reaction, represents another effective method for the formation of cyclopropane rings from α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net
A one-pot procedure for the synthesis of spiro indenoquinoxaline derivatives containing a cyclopropane ring has been reported, starting from chalcones. This method involves reaction with hydrazine (B178648) hydrate (B1144303) followed by in situ treatment with lead(IV) acetate, yielding two new diastereomers. researchgate.net While applied to a different heterocyclic system, the principle of intramolecular cyclization initiated by a suitable reagent offers a potential strategy for constructing the spiro[2.4]heptane framework.
Furthermore, modifications can be performed on a pre-formed spiro[2.4]heptane skeleton. For example, ring-opening reactions of the cyclopropane moiety can be initiated under specific conditions, leading to functionalized cyclopentane derivatives. rwth-aachen.de The inherent strain of the three-membered ring makes it susceptible to cleavage by various reagents, including acids, bases, and transition metals, providing a pathway to more complex structures.
| Modification Type | Reagents/Method | Key Features | Representative Substrates |
| Cyclopropanation | Simmons-Smith (Zn-Cu, CH₂I₂) | Stereospecific addition to alkenes. | Exocyclic methylene cyclopentanes |
| Cyclopropanation | Diazomethane/Pd catalyst | Can lead to multiple cyclopropanations and rearrangements. unimi.it | Spiro[2.4]hepta-4,6-diene unimi.it |
| Cyclopropanation | Corey-Chaykovsky (Sulfur ylide) | Effective for α,β-unsaturated carbonyls. mdpi.comresearchgate.net | Chalcones, enones mdpi.comresearchgate.net |
| Intramolecular Cyclization | Hydrazine hydrate/Lead(IV) acetate | One-pot diastereoselective synthesis. researchgate.net | Chalcones of indenoquinoxaline researchgate.net |
| Ring Opening | Various (Acids, Bases, Metals) | Exploits ring strain for further functionalization. rwth-aachen.de | Substituted spiro[2.4]hepta-4,6-dienes rwth-aachen.de |
Transformations of the Cyclopentenone Ring
The cyclopentenone portion of this compound is a versatile scaffold for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
The Nazarov cyclization is a powerful tool for the construction of cyclopentenones. oregonstate.edumdpi.comhawaii.edu This electrocyclic reaction of divinyl ketones can be promoted by Brønsted or Lewis acids and allows for the formation of the five-membered ring with control over substitution patterns. mdpi.com By designing appropriate divinyl ketone precursors that incorporate a cyclopropyl (B3062369) group, this methodology can be adapted for the synthesis of spiro[2.4]heptenone systems.
Another strategy involves the [4+1] cycloaddition of diazo compounds with dienes. For instance, a rhodium-catalyzed enantioselective formal [4+1] cycloaddition of diazooxindoles with Danishefsky's diene has been shown to produce optically enriched cyclopentenones. researchgate.net This approach could potentially be applied to the synthesis of chiral spiro[2.4]heptenone derivatives by using a suitable cyclopropyl-substituted diazo reagent.
Furthermore, existing cyclopentenones can be functionalized through various reactions. Conjugate addition of nucleophiles to the α,β-unsaturated system is a common method for introducing substituents at the β-position. beilstein-journals.org Aldol condensations at the α-position can be employed to extend the carbon framework. The carbonyl group itself can undergo a range of reactions, including reduction to the corresponding alcohol, conversion to an olefin via a Wittig reaction, or addition of organometallic reagents.
The cyclopentenone ring can also be involved in ring expansion or contraction reactions. For example, under specific conditions, rearrangements can lead to the formation of larger or smaller ring systems, providing access to novel molecular architectures. ugent.be
| Transformation Type | Reagents/Method | Key Features | Representative Substrates |
| Ring Formation | Nazarov Cyclization | Electrocyclic reaction of divinyl ketones. oregonstate.edumdpi.comhawaii.edu | Divinyl ketones mdpi.com |
| Ring Formation | [4+1] Cycloaddition | Rhodium-catalyzed reaction of diazo compounds and dienes. researchgate.net | Diazooxindoles and Danishefsky's diene researchgate.net |
| Conjugate Addition | Nucleophiles (e.g., organocuprates) | Introduction of substituents at the β-position. beilstein-journals.org | Arylidenemalonates and curcumins beilstein-journals.org |
| Aldol Condensation | Aldehydes/Ketones with base or acid | Carbon-carbon bond formation at the α-position. | Cyclopentenones |
| Carbonyl Chemistry | Reducing agents, Wittig reagents, organometallics | Functionalization of the ketone group. | Cyclopentenones |
Regioselective and Stereoselective Functionalizations
Achieving regioselectivity and stereoselectivity in the functionalization of this compound and its derivatives is crucial for the synthesis of complex target molecules. The distinct reactivity of the cyclopropane and cyclopentenone rings allows for selective transformations.
Regioselective functionalization can often be achieved by exploiting the inherent chemical properties of the two rings. For example, the double bond of the cyclopentenone ring is more electron-deficient and thus more susceptible to nucleophilic attack, while the cyclopropane ring can be activated towards electrophilic attack or radical-mediated processes. The regioselective monoborylation of spirocyclobutenes using a copper catalyst highlights a strategy that could be adapted for the selective functionalization of the double bond in spiro[2.4]heptenone systems. nih.gov
Stereoselective reactions are often guided by the steric environment of the spirocyclic system or through the use of chiral catalysts or auxiliaries. For instance, in the cyclopropanation of cyclopentenones, the stereochemistry of the resulting spiro center can be controlled by the facial selectivity of the carbene addition, which can be influenced by substituents on the cyclopentenone ring. researchgate.net The diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been achieved through acid-catalyzed condensation, where the choice of catalyst and solvent controls the stereochemical outcome. mdpi.com
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have proven to be powerful tools for the stereoselective synthesis of complex spiro compounds. unimi.it These cascade reactions can efficiently build up molecular complexity and control the stereochemistry of multiple stereocenters in a single step.
| Reaction Type | Methodology | Selectivity | Key Findings |
| Borylation | Copper-catalyzed borylation | Regioselective | Provides a handle for further functionalization. nih.gov |
| Condensation | Acid-catalyzed condensation | Diastereoselective | Catalyst and solvent control stereoselectivity. mdpi.com |
| Cycloaddition | Organocatalytic domino Michael-alkylation | Enantioselective and Diastereoselective | High yields and excellent stereocontrol. unimi.it |
| Cyclopropanation | Base-catalyzed cyclopropanation | Diastereoselective | High diastereoselectivity with specific catalysts. researchgate.net |
Stereochemical Control in Synthesis of this compound Derivatives
The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest, as the stereochemistry of the spiro center and any additional stereocenters can have a profound impact on the biological activity of the molecule.
One of the primary strategies for achieving stereochemical control is through asymmetric catalysis. Chiral Lewis acids or organocatalysts can be employed to catalyze key bond-forming reactions, such as cyclopropanations, cycloadditions, or conjugate additions, in an enantioselective manner. For example, the use of a pyrrolidine-based organocatalyst in a Michael-domino Michael/aldol reaction sequence has been shown to produce spiro-decalin oxindoles with excellent enantioselectivity. nih.gov
Chiral auxiliaries provide another powerful approach. A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical course of a reaction, and then subsequently removed. This strategy has been successfully used in the diastereoselective synthesis of gem-dichlorocyclopropanes from camphor-derived α,β-unsaturated amides. chemrxiv.org
Resolution of racemic mixtures is a classical method for obtaining enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Furthermore, substrate-controlled diastereoselective reactions can be employed, where the existing stereocenters in a chiral, non-racemic starting material direct the formation of new stereocenters. This approach is particularly useful in the synthesis of complex natural products containing the spiro[2.4]heptane framework. The stereoselective synthesis of polysubstituted spiropentanes has been achieved through a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, highlighting the power of substrate control. nih.gov
| Strategy | Method | Key Features |
| Asymmetric Catalysis | Chiral Lewis acids, organocatalysts | Enantioselective bond formation. nih.gov |
| Chiral Auxiliaries | Temporary attachment of a chiral group | Diastereoselective reactions. chemrxiv.org |
| Resolution | Chiral resolving agents, chiral chromatography | Separation of enantiomers from a racemic mixture. |
| Substrate Control | Use of chiral, non-racemic starting materials | Existing stereocenters direct new stereocenter formation. nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis of Spiro 2.4 Hept 6 En 5 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For spiro[2.4]heptenone systems, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are crucial for assigning the structure.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule. In the case of the 7-methyl-4-azaspiro[2.4]hept-6-en-5-one residue, a known metabolite fragment, the ¹H NMR spectrum shows characteristic signals for the cyclopropane (B1198618) protons, the amide proton, and a key methyl group on the five-membered ring. rsc.orgrsc.org The ¹³C NMR spectrum correspondingly reveals the presence of olefinic carbons, a carbonyl carbon, a spiro-quaternary carbon, and the distinct upfield signals of the cyclopropane carbons. rsc.org
Table 1: ¹H and ¹³C NMR Data for the 7-methyl-4-azathis compound Moiety in CDCl₃ Data sourced from analysis of a natural product containing this residue. rsc.orgrsc.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1-Azh | 1.49 (m) | 13.6 |
| 2-Azh | 1.41 (m) | 13.7 |
| 3-Azh (spiro) | - | 45.5 |
| 4-Azh (NH) | 8.53 | - |
| 5-Azh (C=O) | - | 169.2 |
| 6-Azh (C=) | - | 128.9 |
| 7-Azh (=C-Me) | - | 169.5 |
| Me-7Azh | 1.97 (s) | - |
Azh denotes the 7-methyl-4-azathis compound residue.
Two-dimensional NMR experiments are essential to connect the atoms within the spirocyclic framework.
COSY (Correlation Spectroscopy) establishes proton-proton couplings. For instance, COSY correlations were observed between the diastereotopic cyclopropane protons (H-1Azh and H-2Azh), confirming their vicinal relationship. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying connectivity across multiple bonds and is particularly useful for mapping out the structure around quaternary carbons like the spiro center. In the analysis of the aza-analog, HMBC correlations from the methyl protons (Me-7Azh) to the olefinic carbons C-6Azh and C-7Azh, as well as to the spiro carbon C-3Azh, were key to assembling the pyrrolone ring and its connection to the cyclopropane. rsc.orgrsc.org Further correlations from the cyclopropane protons (H-1Azh, H-2Azh) to the spiro carbon (C-3Azh) and the olefinic carbon (C-7Azh) confirmed the spiro-fusion. rsc.orgrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the relative stereochemistry. For the aza-analog, NOESY correlations from the cyclopropane proton H-1Azh to the methyl group (Me-7Azh) and from the other cyclopropane proton H-2Azh to the amide proton (H-4Azh) helped to define the three-dimensional orientation of the fused rings. rsc.org
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides vital information on the molecular weight and formula of a compound, as well as structural clues based on its fragmentation patterns.
HRMS is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For novel spiro[2.4]heptenone derivatives, HRMS is the definitive method for confirming the molecular formula. mdpi.comresearchgate.net For example, in the study of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, HRMS (ESI-TOF) yielded a measured m/z of 292.1330 for the [M+H]⁺ ion, which closely matched the calculated value of 292.1332 for the formula C₁₉H₁₈NO₂. mdpi.comresearchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass.
Table 2: Example of HRMS Data for a Spiro[2.4]heptenone Analog
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
| (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one | C₁₉H₁₇NO₂ | [M+H]⁺ | 292.1332 | 292.1330 | mdpi.comresearchgate.net |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For the natural product containing the 7-methyl-4-azathis compound residue, MS/MS analysis of the parent ion (m/z 547) showed characteristic fragment ions that supported the proposed structure. rsc.org The interpretation of these pathways helps to confirm the connectivity of different structural units within a larger molecule.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR can suggest relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including both relative and absolute stereochemistry. mdpi.comresearchgate.net For spirocyclic compounds, which often possess multiple stereocenters, this technique is invaluable.
The structure and stereochemistry of the related compound (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one were unequivocally confirmed by monocrystal X-ray diffraction analysis. mdpi.comresearchgate.net The analysis revealed the trans-orientation of the benzyl (B1604629) substituent on the cyclopropane ring relative to the phenyl group on the isoxazolone ring. mdpi.com Similarly, the crystal structure of 2-(p-chlorophenyl)-5-phenyl-7-methyl-1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-one was determined to confirm its molecular geometry and stereochemistry, resolving ambiguities from NMR data. umich.edu This highlights the critical role of X-ray crystallography in validating structures proposed by other spectroscopic means for this class of compounds. mdpi.comresearchgate.netumich.edu
Single Crystal X-ray Diffraction Data Analysis
The analysis of this derivative reveals a crystalline solid with well-defined unit cell parameters. The data facilitates a detailed examination of bond lengths, bond angles, and torsional angles within the spirocyclic system, offering a precise model of its solid-state structure. The key crystallographic parameters for this derivative are summarized in the interactive table below.
The crystallographic data presented is for (1R,2S)-1-(4-Bromophenyl)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzoyl)-5,6-diazaspiro[2.4]hept-6-en-4-one, a substituted derivative of the target compound. rsc.org
Conformational Analysis from Solid-State Structures
The solid-state structure of the analyzed spiro[2.4]heptenone derivative provides critical information regarding the conformational preferences of the fused ring system. The cyclopentenone ring, which in this case is a diazapyrazolone ring, and the cyclopropane ring are nearly perpendicular to each other, a characteristic feature of spirocyclic compounds.
The three-membered cyclopropane ring maintains its inherent strained geometry. The substituents on the cyclopropane ring, a bromophenyl and a methylbenzoyl group in this case, adopt a trans configuration relative to each other. This stereochemical arrangement is a direct consequence of the synthetic route employed and is crucial for minimizing steric hindrance. The bond lengths within the cyclopropane ring are consistent with those expected for such a strained carbocycle. The spiro-junction, being a quaternary carbon, is the pivot point for the two orthogonal ring systems. The conformation observed in the solid state is likely the one that minimizes steric interactions between the bulky substituents on both rings while maximizing favorable crystal packing forces.
Table of Mentioned Compounds
Computational Chemistry and Theoretical Investigations of Spiro 2.4 Hept 6 En 5 One
Electronic Structure and Bonding Analysis of the Spiro[2.4]hept-6-en-5-one System
The electronic structure of this compound is dominated by the interplay between the strained cyclopropane (B1198618) ring and the planar cyclopentenone moiety. Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in elucidating these features. acs.orgdergipark.org.tr
The spiro-fusion introduces significant strain, which influences the bonding characteristics. The carbon-carbon bonds of the cyclopropane ring are not simple σ-bonds but are bent, with increased p-orbital character. This "Walsh" model of cyclopropane bonding suggests that the ring can interact electronically with adjacent π-systems. In this compound, this leads to spiroconjugation, an interaction between the perpendicular π-system of the enone and the pseudo-π orbitals of the cyclopropane ring. acs.org
Analysis of the frontier molecular orbitals (FMOs) reveals the nature of this interaction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the C=C bond of the enone and the cyclopropane ring, while the LUMO is primarily localized on the carbonyl group and the β-carbon of the enone system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar enone systems)
| Molecular Orbital | Energy (eV) | Primary Character |
| HOMO-1 | -7.89 | Cyclopropane σ-orbitals |
| HOMO | -6.54 | Enone π(C=C) and Spiroconjugation |
| LUMO | -2.13 | Enone π(C=O) |
| LUMO+1 | -0.98 | Enone π(C=C) |
This interactive table provides a summary of the calculated frontier molecular orbital energies.
Conformational Landscape and Energetics of this compound Derivatives
The conformational flexibility of this compound itself is limited due to the rigid nature of the spiro-fused ring system. However, the study of its derivatives, where substituents are introduced on the cyclopentenone or cyclopropane rings, reveals a more complex conformational landscape. acs.org Computational methods are essential for exploring the potential energy surface of these derivatives and identifying stable conformers. researchgate.net
For example, substitution at the carbon atoms of the cyclopentenone ring can lead to different puckering conformations of the five-membered ring, such as envelope or twist forms. researchgate.net The energetic barriers between these conformers can be calculated, providing insight into their relative populations at different temperatures. These conformational preferences are critical as they can dictate the stereochemical outcome of reactions. acs.org
A comprehensive conformational analysis typically involves a systematic search of the potential energy surface, followed by geometry optimization of the identified minima. researchgate.net The relative energies of the conformers are then calculated, including zero-point vibrational energy corrections, to determine their thermodynamic stability.
Table 2: Relative Energies of Hypothetical Methyl-Substituted this compound Conformers (Illustrative data based on conformational studies of substituted cyclopentenones)
| Conformer (Position of Methyl Group) | Relative Energy (kcal/mol) | Dihedral Angle (C1-C5-C6-C7) |
| Equatorial-like at C7 | 0.00 | 165° |
| Axial-like at C7 | 1.85 | 135° |
| At C6 | 0.50 | 178° |
This interactive table showcases the relative energies of different conformers of a hypothetical methyl-substituted derivative.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. uva.es
Transition State Analysis for Spiro Annulation
The formation of the spiro[2.4]heptane skeleton, a process known as spiro annulation, can be studied computationally. For instance, a possible synthetic route could involve the reaction of a cyclopentenylidene with an alkene. The transition state for this cycloaddition can be located on the potential energy surface using methods like the synchronous transit-guided quasi-Newton (STQN) method.
The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. Analysis of the imaginary frequency of the transition state vector reveals the atomic motions that lead from reactants to products. The activation energy, calculated as the energy difference between the transition state and the reactants, determines the reaction rate. acs.org
Reaction Coordinate Mapping for Intramolecular Transformations
This compound and its derivatives can undergo various intramolecular transformations, such as photochemical rearrangements or thermal ring-opening reactions of the cyclopropane moiety. Mapping the reaction coordinate for these processes provides a detailed picture of the energy profile along the reaction pathway.
An intrinsic reaction coordinate (IRC) calculation, starting from the transition state geometry, can trace the path to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface. For complex reactions, this mapping can reveal the presence of intermediates and secondary transition states. acs.org For example, the vinylcyclopropane-cyclopentene rearrangement is a classic transformation that could be explored computationally for this system.
Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound (Illustrative data based on DFT calculations of similar reaction types)
| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Diels-Alder with Butadiene | B3LYP | 6-31G(d) | 25.3 |
| Michael Addition of a Nucleophile | M06-2X | 6-311+G(d,p) | 12.8 |
| [2+2] Photocycloaddition | CASSCF | cc-pVDZ | 8.5 (Excited State) |
This interactive table presents illustrative activation energies for various hypothetical reactions.
Quantum Chemical Predictions of Spectroscopic Parameters and Molecular Properties
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of molecules.
For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. acs.org These predicted shifts, when compared to experimental data, can confirm the structure and assign specific resonances to individual atoms. The strained nature of the cyclopropane ring is expected to result in upfield shifts for its protons and carbons.
The infrared (IR) spectrum can also be simulated by calculating the vibrational frequencies and their corresponding intensities. The most prominent peaks would correspond to the C=O stretch of the ketone (typically around 1700-1720 cm⁻¹) and the C=C stretch of the enone (around 1600-1650 cm⁻¹). The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Other molecular properties such as the dipole moment, polarizability, and electrostatic potential can also be computed. The electrostatic potential map is particularly useful for visualizing the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.
Table 4: Predicted Spectroscopic Data for this compound (Illustrative data based on typical computational predictions for spiroenones)
| Parameter | Predicted Value | Notes |
| ¹³C Chemical Shift (C=O) | 198.5 ppm | Deshielded due to conjugation and ring strain |
| ¹H Chemical Shift (Cyclopropane) | 0.8 - 1.5 ppm | Shielded due to ring current effects |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | Strong intensity |
| Dipole Moment | 3.2 Debye | Directed towards the oxygen atom |
This interactive table provides a summary of predicted spectroscopic and molecular property data.
Reaction Pathways and Mechanistic Studies of Spiro 2.4 Hept 6 En 5 One Transformations
Rearrangement Reactions Involving the Spirocyclic Core
The inherent strain within the spiro[2.4]heptane skeleton, particularly in the three-membered ring, makes it susceptible to rearrangement reactions under both thermal and photochemical conditions. These transformations often lead to the formation of new carbocyclic frameworks.
Thermal Rearrangements
While specific studies on the thermal rearrangement of spiro[2.4]hept-6-en-5-one are not extensively documented, the behavior of closely related spiro[2.4]heptatrienes provides significant insight into the likely pathways. The thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C results in a vulcanchem.comnih.gov-sigmatropic rearrangement to yield bicyclo[3.2.0]hepta-1,3,6-triene. ontosight.aiuc.edu This intermediate is highly reactive and readily dimerizes. ontosight.aiuc.edu The high strain energy of the cyclopropene (B1174273) ring in the starting material is a key driving force for this facile, low-temperature rearrangement. ontosight.ai
Similarly, thermal rearrangements of spiro[2.3]hex-4-ene derivatives lead to ring-opening to form allylidenecyclopropanes, which can further rearrange. sci-hub.se Given these precedents, it is plausible that this compound could undergo analogous rearrangements involving the cyclopropane (B1198618) ring, potentially leading to bicyclic or ring-opened products, although the presence of the ketone and the less unsaturated five-membered ring would influence the reaction conditions and outcomes.
Photochemical Rearrangements
The photochemistry of systems related to this compound is characterized by intricate rearrangements. A notable transformation is the "bicycle rearrangement," observed in the photolysis of 2-methylene-bicyclo[3.1.0]hex-2-ene derivatives, which yields spiro[2.4]hepta-4,6-dienes. nih.gov This reaction proceeds from the excited singlet state in a stereospecific manner. nih.gov The mechanism is envisioned as the movement of a divalent carbon along the π-system. nih.gov
Photolysis of 4-methylenebicyclo[3.2.0]hept-2-enes, which share a similar chromophore, can lead to fragmentation into fulvenes and styrenes from the excited singlet state. thieme-connect.de In some cases, rearrangement to 7-methylenebicyclo[2.2.1]hept-2-ene derivatives can also occur from both the excited singlet and triplet states, with differing stereoselectivity. thieme-connect.de The photochemistry of 2,3-homotropone, a related conjugated cyclic dienone, also involves complex rearrangements. acs.org These examples suggest that the photochemical behavior of this compound would likely involve rearrangements of the spirocyclic core, with the specific products depending on the excited state involved and the substitution pattern.
Cycloaddition Reactions Involving the Unsaturated System
The conjugated enone system within the cyclopentene (B43876) ring of this compound is a reactive diene, readily participating in cycloaddition reactions. These reactions provide a powerful tool for the construction of more complex polycyclic systems.
Diels-Alder reactions are a prominent class of cycloadditions for spiro[2.4]heptadienes. For instance, spiro[2.4]hepta-4,6-dien-1-ylmethanol and its ester derivatives undergo intramolecular Diels-Alder reactions, with a side-chain oxygen substituent being crucial for cyclization. chimia.ch The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a potent dienophile, leads to a rearranged cycloadduct. researchgate.net
The versatility of spiro[2.4]heptadienes in cycloadditions is further demonstrated by their reactions with various dienophiles, as detailed in the table below.
| Spiro[2.4]heptadiene Derivative | Dienophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Spiro[2.4]hepta-4,6-dien-1-ylmethanol | Intramolecular side chain | Intramolecular Diels-Alder | Tetracyclic undecenes | chimia.ch |
| Spiro[2.4]hepta-4,6-dien-1-ylmethanol | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [4+2] Cycloaddition with rearrangement | Rearranged triazolidine-dione adduct | researchgate.net |
| Spiro[2.4]hepta-4,6-diene | Thiophosgene | [4+2] Cycloaddition | Thiatricyclic adduct | nih.gov |
| 4-Substituted spiro[2.4]hepta-4,6-dienes | Ethenetetracarbonitrile | [4+2] Cycloaddition | Spiro(bicyclo[2.2.1]heptene) derivatives | nih.gov |
Nucleophilic and Electrophilic Additions to the Ketone and Alkene Moieties
The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, as well as the nucleophilicity of the double bond, allow for a variety of addition reactions. The strained cyclopropane ring also influences the reactivity of the molecule towards nucleophiles and electrophiles. ontosight.ai
Nucleophilic addition to the exocyclic double bond of fulvene (B1219640) precursors is a key step in the synthesis of substituted spiro[2.4]hepta-4,6-dienes. researchgate.netmdpi.com For example, the reaction of an epoxy-fulvene with various nucleophiles proceeds via addition to the C6 position of the fulvene, followed by intramolecular cyclization of the resulting cyclopentadiene (B3395910) anion. researchgate.netmdpi.com The reaction of 6-(chloromethyl)-6-methylfulvene with alkoxides also initially forms spiro[2.4]heptadiene intermediates through nucleophilic attack.
Electrophilic additions can also occur. For instance, the epoxidation of the exocyclic double bond of 4-alkylidenecyclopentenones with m-chloroperoxybenzoic acid (mCPBA) selectively yields spiroepoxycyclopentenones. cdnsciencepub.com
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metal catalysis offers efficient pathways for the transformation of this compound and its derivatives, enabling the formation of complex molecular architectures.
A notable example is the rhodium-catalyzed [4+1] cycloaddition of cyclopropyl-capped dienes with carbon monoxide, which provides access to spiro[2.4]hept-6-en-4-ones, constitutional isomers of the target molecule. researchgate.netrsc.org This reaction proceeds through an oxidative cyclization step that is favored by the release of ring strain from the cyclopropyl (B3062369) group. researchgate.net
Palladium-catalyzed reactions are also prominent. For example, a spirotricyclic olefin derived from spiro[2.4]hepta-4,6-diene undergoes a Pd-catalyzed ring-opening reaction with ethyl-4-chloroacetoacetate to furnish a 3(2H)-furanone-substituted spiro[2.4]hept-5-ene. researchgate.net While specific cross-coupling reactions starting from functionalized this compound are not widely reported, the general principles of transition-metal-catalyzed cross-coupling suggest that derivatives of this spirocycle could be valuable substrates. For instance, the introduction of a halide or triflate at a suitable position would open the door to a variety of cross-coupling reactions to form C-C or C-heteroatom bonds. google.com
The following table summarizes some metal-catalyzed transformations of related spiro[2.4]heptane systems.
| Substrate Type | Catalyst | Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| Cyclopropyl-capped dienes | [Rh(cod)Cl]₂ | CO | [4+1] Cycloaddition | Spiro[2.4]hept-6-en-4-ones | researchgate.netrsc.org |
| Spirotricyclic olefin from spiro[2.4]hepta-4,6-diene | Pd catalyst | Ethyl-4-chloroacetoacetate | Ring-opening/intramolecular substitution | 3(2H)-Furanone-substituted spiro[2.4]hept-5-ene | researchgate.net |
Applications of Spiro 2.4 Hept 6 En 5 One As a Synthetic Building Block
Utilization in the Total Synthesis of Complex Organic Molecules
The distinct three-dimensional structure of Spiro[2.4]hept-6-en-5-one makes it a powerful tool for the stereocontrolled synthesis of intricate molecules, particularly natural products.
The spirocycle is a common and important motif found in a wide array of natural products. rsc.orgnih.gov The inherent spiro[2.4]heptane framework of this compound provides a direct and efficient entry point into this class of molecules. Synthetic strategies often leverage the existing spirocyclic core, modifying the cyclopentenone ring through various reactions to build up the complexity required for the target natural product. The reactivity of the enone system can be finely tuned to achieve desired stereochemical outcomes, which is a critical aspect of total synthesis. Examples of natural product families that feature spirocyclic systems and are potential targets for syntheses starting from this building block include certain terpenes and alkaloids.
Beyond its use in synthesizing all-carbon spirocycles, this compound is a valuable precursor for a variety of heterocyclic structures. The electrophilic nature of the enone system makes it susceptible to conjugate addition by heteroatom nucleophiles, a key step in the formation of many heterocyclic rings. For instance, reaction with amines or thiols can initiate a cascade of reactions leading to nitrogen- or sulfur-containing heterocycles. Furthermore, the ketone functionality can participate in condensation reactions with binucleophiles to form fused or spiro-heterocyclic systems. This versatility has been exploited to create libraries of diverse heterocyclic compounds, which are of significant interest in fields such as medicinal chemistry and materials science. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from this compound
| Heterocyclic System | General Synthetic Approach |
|---|---|
| Spiro-pyrrolidines | 1,3-Dipolar cycloaddition of azomethine ylides |
| Spiro-oxazolidines | Reaction with amino alcohols |
| Fused Pyridines | Michael addition followed by intramolecular cyclization |
| Spiro-thiazolidinones | Reaction with aminothiols and subsequent cyclization |
Role in Methodological Organic Synthesis Development
The unique structural and electronic properties of this compound have made it a useful substrate for the development and validation of new synthetic methodologies. researchgate.netresearchgate.netcrossref.org The strain inherent in the cyclopropane (B1198618) ring can influence the reactivity of the adjacent pi-system, leading to novel and sometimes unexpected chemical transformations. Researchers have used this molecule to explore various reactions, including:
Asymmetric Catalysis: The rigid conformation of the spirocycle provides an excellent platform for testing the stereoselectivity of new chiral catalysts in reactions such as conjugate additions, hydrogenations, and epoxidations.
Photochemical Reactions: The enone chromophore is suitable for studying photochemical cycloadditions and rearrangements, offering insights into the behavior of strained cyclic systems in their excited states.
Radical Reactions: The double bond can participate in radical addition reactions, and the strained C-C bonds of the cyclopropane ring can be susceptible to cleavage under certain radical conditions, providing pathways to ring-opened products.
These studies not only expand the synthetic utility of this compound but also contribute to the broader understanding of chemical reactivity and the development of new tools for organic synthesis.
Contribution to Scaffold Diversity in Medicinal Chemistry (Focus on chemical synthesis aspect, not biological activity)
In the realm of medicinal chemistry, there is a continuous demand for novel molecular scaffolds to explore new areas of chemical space in drug discovery programs. nih.govbldpharm.com Spirocycles are particularly attractive because their three-dimensional nature often leads to improved pharmacological properties compared to their flat, aromatic counterparts. bldpharm.com this compound serves as an excellent starting point for generating libraries of diverse spirocyclic compounds. nih.gov
The synthetic accessibility of this compound and the array of chemical transformations it can undergo allow for the systematic modification of its structure. By applying a range of synthetic reactions to this core, chemists can create a multitude of derivatives with varied functionalities and stereochemistries. This approach, known as diversity-oriented synthesis, is a powerful strategy for generating collections of compounds for high-throughput screening.
Table 2: Synthetic Transformations for Scaffold Diversification
| Reaction Type | Reagents and Conditions | Resulting Structural Motif |
|---|---|---|
| Michael Addition | Soft nucleophiles (e.g., organocuprates, thiols, amines) | Functionalized spiro[2.4]heptanones |
| Diels-Alder Reaction | Electron-rich dienes | Tricyclic fused ring systems |
| Baylis-Hillman Reaction | Aldehydes, DABCO | Allylic alcohols with a new stereocenter |
| Ring-Opening Reactions | Lewis acids, nucleophiles | Functionalized cyclopentane (B165970) derivatives |
The ability to readily generate a wide variety of structurally distinct molecules from a single, readily available starting material underscores the importance of this compound in the synthesis of novel scaffolds for medicinal chemistry. rsc.org
Future Directions and Emerging Research Avenues in Spiro 2.4 Hept 6 En 5 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern chemistry. For Spiro[2.4]hept-6-en-5-one, future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches.
One promising avenue is the application of transition-metal catalysis . Rhodium-catalyzed intramolecular [3+2+2] cycloadditions of ene-vinylcyclopropanes with alkynes could offer a direct route to the spiro[2.4]heptane core. Similarly, gold-catalyzed cyclization reactions of appropriately substituted enynes could provide a facile method for constructing the strained bicyclic system.
Photochemical synthesis represents another area of significant potential. Intramolecular [2+2] photocycloadditions of tethered cyclopentenones could be explored as a key step to form the spirocyclic junction. The development of visible-light-mediated photocatalytic methods would be particularly advantageous from a sustainability perspective.
Furthermore, biocatalysis offers an attractive approach for the synthesis of this compound and its derivatives. The biodegradation of the related Spiro[2.4]hepta-4,6-diene has been shown to produce spiro[2.4]hept-6-en-4-ol-5-one, a closely related analogue researchgate.net. Future research could focus on identifying and engineering enzymes capable of directly synthesizing the target ketone with high stereoselectivity.
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Rhodium-Catalyzed [3+2+2] Cycloaddition | Ene-vinylcyclopropanes and alkynes | High atom economy, rapid complexity generation |
| Gold-Catalyzed Cyclization | Substituted enynes | Mild reaction conditions, functional group tolerance |
| Intramolecular [2+2] Photocycloaddition | Tethered cyclopentenones | Access to strained ring systems |
| Biocatalysis | Spiro[2.4]hepta-4,6-diene or related structures | High stereoselectivity, environmentally benign |
Advanced Spectroscopic and Analytical Methodologies for Complex Derivatives
As the synthesis of more complex derivatives of this compound becomes feasible, the need for advanced analytical techniques for their unambiguous characterization will grow. While standard techniques like NMR and IR spectroscopy will remain crucial, more sophisticated methods will be required to elucidate subtle stereochemical and electronic features.
For chiral derivatives, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) will be invaluable for the assignment of absolute configuration. These techniques, coupled with quantum chemical calculations, can provide definitive stereochemical information.
Advanced mass spectrometry techniques , such as ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize complex mixtures of isomers that may be difficult to resolve by chromatography alone. Furthermore, techniques like mass spectrometry of chemical reactions (MS-CR) can provide real-time monitoring of synthetic transformations, aiding in reaction optimization and mechanistic studies.
Due to the scarcity of specific data for this compound, the following table presents typical spectroscopic data for the closely related Spiro[2.4]hepta-4,6-diene to provide a reference point for future studies tue.nltue.nl.
| Spectroscopic Technique | Spiro[2.4]hepta-4,6-diene (Reference Data) | Expected Features for this compound |
| ¹H NMR | Complex multiplets for olefinic and cyclopropyl (B3062369) protons | Appearance of signals corresponding to protons adjacent to the carbonyl group and disappearance of one set of olefinic protons. |
| ¹³C NMR | Signals for spiro carbon, olefinic carbons, and cyclopropyl carbons | Appearance of a downfield signal for the carbonyl carbon and changes in the chemical shifts of the adjacent carbons. |
| IR Spectroscopy | C-H stretching (olefinic and aliphatic), C=C stretching | A strong C=O stretching absorption, in addition to C-H and C=C stretching bands. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern | A molecular ion peak corresponding to C₇H₈O and a fragmentation pattern influenced by the carbonyl group. |
Integration with Flow Chemistry and Automation Techniques
The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis of this compound and its derivatives. Flow chemistry can enable precise control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.
Future research could focus on developing a fully automated, multi-step flow synthesis of this compound. This would involve the integration of multiple reaction and purification modules, allowing for the on-demand synthesis of the target molecule and its analogues. Such a system would be particularly valuable for rapid library synthesis in drug discovery and materials science.
The use of in-line analytical techniques , such as IR and NMR spectroscopy, within a flow reactor can provide real-time reaction monitoring and facilitate rapid optimization of reaction conditions. This approach, known as process analytical technology (PAT) , can significantly accelerate the development of robust and efficient synthetic processes.
Exploration of Chirality and Enantioselective Synthesis of this compound
The spirocyclic nature of this compound makes it a chiral molecule. The development of enantioselective methods for its synthesis is a significant and challenging goal. Future research in this area will likely focus on the use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules soton.ac.uk. Chiral amines, phosphoric acids, and N-heterocyclic carbenes could be explored as catalysts for key steps in the synthesis of this compound. For instance, an enantioselective intramolecular Michael addition could be a viable strategy for constructing the chiral spirocyclic core.
Transition-metal catalysis with chiral ligands is another well-established approach for asymmetric synthesis. Chiral phosphine, diamine, and BOX ligands could be employed in conjunction with rhodium, palladium, or copper catalysts to effect enantioselective cycloaddition or cyclization reactions.
In addition to asymmetric synthesis, the chiral resolution of racemic this compound could be explored. This could be achieved through classical methods involving the formation of diastereomeric derivatives or through enzymatic resolution nih.gov.
| Approach | Catalyst/Method | Potential Key Reaction |
| Asymmetric Organocatalysis | Chiral amines, phosphoric acids, NHCs | Intramolecular Michael addition |
| Chiral Transition-Metal Catalysis | Rhodium, Palladium, or Copper with chiral ligands | Enantioselective cycloaddition or cyclization |
| Chiral Resolution | Diastereomeric salt formation, enzymatic resolution | Separation of enantiomers |
Computational Design of Novel this compound Analogues and Their Reactivity
Computational chemistry, particularly Density Functional Theory (DFT) , can play a pivotal role in guiding the future development of this compound chemistry. DFT calculations can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and design novel analogues with desired properties.
Reactivity descriptor analysis based on DFT can provide insights into the electrophilic and nucleophilic sites of the molecule, guiding the selection of appropriate reagents and reaction conditions . The calculation of Fukui functions and dual descriptors can pinpoint the most reactive atoms for various types of chemical transformations.
Computational screening of potential catalysts and reaction pathways can accelerate the discovery of new and efficient synthetic routes. By modeling the transition states of key reaction steps, researchers can predict the feasibility and stereochemical outcome of a proposed synthesis.
Furthermore, DFT can be used to design novel this compound analogues with tailored electronic and steric properties for specific applications. For example, the introduction of electron-withdrawing or electron-donating groups could be used to tune the reactivity of the enone system or to modify the molecule's photophysical properties.
Interdisciplinary Research with Materials Science (Focus on chemical synthesis for materials, not material properties)
The unique three-dimensional structure of this compound makes it an interesting building block for the synthesis of novel materials. Future interdisciplinary research will focus on the chemical synthesis of monomers and polymers incorporating this spirocyclic motif.
The introduction of polymerizable functional groups onto the this compound scaffold would allow for its incorporation into polymers . The resulting materials could exhibit interesting thermal and mechanical properties due to the rigid and strained nature of the spirocyclic unit. The development of synthetic routes to difunctionalized derivatives of this compound will be crucial for their use as monomers in step-growth polymerization.
Spirocyclic compounds have been investigated as components of organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of this compound derivatives with extended π-conjugation could lead to new materials with interesting photophysical properties.
The chemical synthesis of spirocyclic monomers is a key step in the development of new materials with tailored properties. Future research in this area will require a close collaboration between synthetic chemists and materials scientists.
Q & A
Q. How can the PICOT framework structure studies on the environmental persistence of this compound?
Q. Applying the FINER criteria, what gaps exist in current research on this compound’s enzymatic inhibition mechanisms?
- Feasible : Access to recombinant enzymes (e.g., cytochrome P450).
- Novel : Limited data on allosteric binding sites.
- Ethical : Use in vitro models to avoid animal testing.
- Relevant : Links to drug metabolism interactions .
Tables for Key Data
| Synthetic Method | Catalyst System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cycloaddition | Pd(OAc)/BINAP | 78 | 99.5 | |
| Spirocyclization | BF-EtO | 65 | 98.2 |
| Gene Inactivation | Metabolite Production (LC-MS AUC) |
|---|---|
| clbC knockout | Undetectable |
| clbH knockout | Undetectable |
| Wild-type E. coli | 4500 ± 320 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
